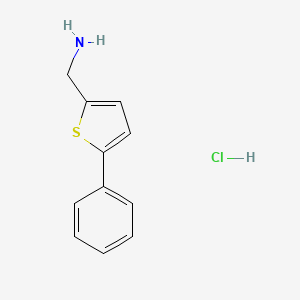![molecular formula C18H20BrNO2S B2435261 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide CAS No. 496015-41-9](/img/structure/B2435261.png)
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a naphthalene ring substituted with a bromine atom and a sulfonamide group, which is further connected to a cyclohexene moiety via an ethyl linker. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide typically involves multiple steps:
-
Bromination of Naphthalene: : The initial step involves the bromination of naphthalene to introduce a bromine atom at the desired position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
-
Sulfonation: : The brominated naphthalene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group.
-
Amidation: : The sulfonyl chloride intermediate is then reacted with 2-(cyclohex-1-en-1-yl)ethylamine to form the sulfonamide linkage. This step typically requires a base such as triethylamine (Et₃N) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
-
Nucleophilic Substitution: : The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
-
Oxidation and Reduction: : The cyclohexene moiety can be oxidized to form epoxides or diols, while reduction can lead to the formation of cyclohexane derivatives.
-
Coupling Reactions: : The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds, utilizing palladium catalysts and boronic acids or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Coupling Reactions: Palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) and potassium carbonate (K₂CO₃) in a suitable solvent like tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azido derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of cyclohexane derivatives.
Coupling Reactions: Formation of biaryl or styrene derivatives.
科学研究应用
Chemistry
In organic synthesis, 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide serves as a versatile intermediate for the construction of more complex molecules. Its ability to undergo various reactions makes it valuable for the synthesis of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound can be explored for its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry
In materials science, the compound’s structural features can be utilized in the design of new materials with specific properties, such as liquid crystals or organic semiconductors.
作用机制
The mechanism by which 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide exerts its effects depends on its application. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The cyclohexene moiety may interact with hydrophobic pockets within the target enzyme, enhancing binding affinity.
相似化合物的比较
Similar Compounds
4-bromo-N-[2-(cyclohexyl)ethyl]naphthalene-1-sulfonamide: Lacks the double bond in the cyclohexene ring.
4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide: Substitutes chlorine for bromine.
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide: Replaces the naphthalene ring with a benzene ring.
Uniqueness
The presence of both a bromine atom and a cyclohexene moiety in 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide provides unique reactivity and binding properties compared to its analogs. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for further research and development.
属性
IUPAC Name |
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2S/c19-17-10-11-18(16-9-5-4-8-15(16)17)23(21,22)20-13-12-14-6-2-1-3-7-14/h4-6,8-11,20H,1-3,7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVXFSYDIHKUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B2435178.png)


![N-(3-chloro-4-methylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2435182.png)
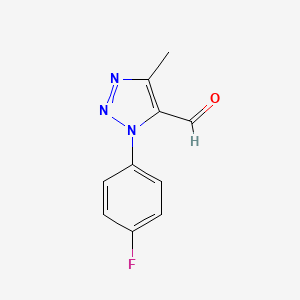
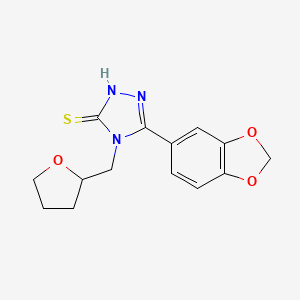
![5-bromo-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2435185.png)
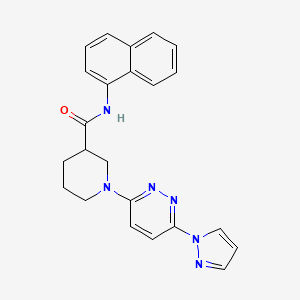
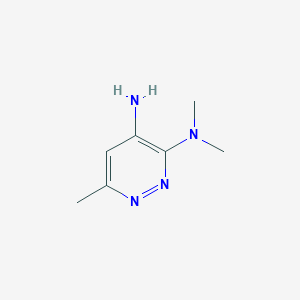
![(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2435190.png)
![5-cyclopropyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2435191.png)
![7,8-difluoro-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2435195.png)
![2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2435198.png)
